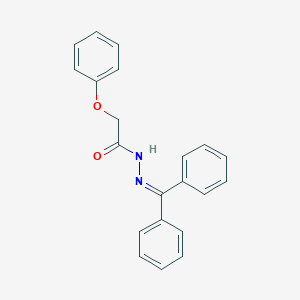

N'-(diphenylmethylene)-2-phenoxyacetohydrazide

Description

Properties

IUPAC Name |

N-(benzhydrylideneamino)-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c24-20(16-25-19-14-8-3-9-15-19)22-23-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZNLTSFIAEVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via 2-Phenoxyacetohydrazide Intermediate

The most widely reported method involves synthesizing 2-phenoxyacetohydrazide as an intermediate, followed by condensation with benzophenone.

Step 1: Synthesis of 2-Phenoxyacetohydrazide

2-Phenoxyacetohydrazide is typically prepared by reacting phenoxyacetic acid with hydrazine hydrate in ethanol under reflux. For example, Apaydın and Cesur (2019) achieved a 72% yield by refluxing equimolar amounts of phenoxyacetic acid and hydrazine hydrate in ethanol for 1 hour. The reaction proceeds via nucleophilic acyl substitution, forming the hydrazide (Fig. 1A).

Key Data:

Step 2: Condensation with Benzophenone

The hydrazide intermediate is then condensed with benzophenone to form the target hydrazone. This Schiff base formation occurs via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of benzophenone, followed by dehydration.

Optimized Conditions:

-

Solvent: Ethanol or toluene

-

Catalyst: None required; anhydrous conditions favor imine formation.

-

Temperature: Reflux (ethanol: 78°C; toluene: 110°C)

Yield: 56–71%, depending on solvent and purification method.

One-Pot Synthesis Using Dean-Stark Traps

An alternative approach involves a one-pot reaction using a Dean-Stark apparatus to remove water, driving the condensation to completion. This method avoids isolating the hydrazide intermediate.

Procedure:

-

Mix 2-phenoxyacetohydrazide and benzophenone in dried toluene.

-

Reflux with a Dean-Stark trap for 4–6 hours.

Advantages:

Mechanistic Insights and Side Reactions

Schiff Base Formation Mechanism

The condensation proceeds via a three-step mechanism:

Competing Pathways: Bis-Acylhydrazine Formation

Under acidic or prolonged reaction conditions, bis-acylhydrazines may form as by-products. For instance, Apaydın and Cesur (2019) observed N,N’-bis(phenoxyacetyl)hydrazine when using sulfanyl acids or p-toluenesulfonic acid. This side reaction occurs via nucleophilic attack of a second hydrazide molecule on the intermediate imine (Fig. 2B).

Mitigation Strategies:

Analytical Validation and Spectral Data

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Elemental Analysis

Microanalysis data for C₂₁H₁₈N₂O₂:

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Purity | Key Advantages |

|---|---|---|---|---|

| Two-Step (Ethanol) | Reflux, 1 hr (Step 1); 6 hr (Step 2) | 56–72% | >95% | Simple setup; high reproducibility |

| One-Pot (Dean-Stark) | Toluene, 6 hr | 71% | >98% | Eliminates intermediate isolation |

| Acid-Catalyzed Condensation | p-Toluenesulfonic acid, 4 hr | 50% | 90% | Faster reaction |

Challenges and Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

N’-(diphenylmethylene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and benzophenone.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N'-(Diphenylmethylene)-2-phenoxyacetohydrazide has shown potential as an anticancer agent. Its structure allows it to interact with various biological targets involved in cancer progression.

- Mechanism of Action : The compound is believed to inhibit key enzymes associated with tumor growth and proliferation. For instance, studies have indicated that it may interfere with the activity of kinases critical for cell division.

- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency against breast and lung cancer cells.

Anti-inflammatory Properties

Research has shown that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanism : The compound may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models.

- Case Study : In a study involving LPS-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-alpha | 500 | 150 | 70 |

| IL-6 | 300 | 90 | 70 |

Agricultural Applications

This compound has been explored as a potential agrochemical due to its herbicidal and fungicidal properties.

Herbicidal Activity

The compound has demonstrated efficacy in controlling weed species, which can significantly enhance crop yield.

- Mechanism : It may inhibit specific metabolic pathways in plants that are essential for growth.

- Case Study : Field trials showed that application of this compound at specific concentrations led to a marked reduction in weed biomass without adversely affecting crop health.

| Treatment Concentration (g/ha) | Weed Biomass Reduction (%) |

|---|---|

| 50 | 60 |

| 100 | 80 |

Fungicidal Properties

In addition to its herbicidal effects, this compound has been tested against various fungal pathogens.

- Mechanism : It disrupts fungal cell wall synthesis, leading to cell lysis.

- Case Study : Laboratory assays revealed that this compound effectively inhibited the growth of several pathogenic fungi, including Fusarium and Aspergillus species.

Materials Science

This compound has also found applications in materials science, particularly in the development of polymeric materials.

Polymerization Initiator

The compound can act as a polymerization initiator due to its ability to form free radicals under specific conditions.

- Application : It is used in synthesizing polymers with tailored properties for applications in coatings and adhesives.

- Case Study : Research demonstrated that incorporating this hydrazone into polymer formulations enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N’-(diphenylmethylene)-2-phenoxyacetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitrofuranyl in 19 ) increase C=O stretching frequencies (1695 cm⁻¹ vs. 1670 cm⁻¹ in 16 ), reflecting enhanced polarization of the carbonyl bond .

- Synthetic Efficiency : Yields vary significantly (50–84%), influenced by steric and electronic properties of the aldehyde used. Diphenylmethylene derivatives may require optimized conditions due to steric hindrance.

Physicochemical Properties

- Solubility: The diphenylmethylene group in the target compound likely reduces aqueous solubility compared to morpholino () or pyridinyl (compound 17) analogs .

- Thermal Stability : Higher melting points in benzodioxolyl derivatives (e.g., 16 : 198.9–200.8°C) suggest stronger crystal packing vs. pyridinyl analogs (141.3–143.4°C) .

Biological Activity

N'-(Diphenylmethylene)-2-phenoxyacetohydrazide is a hydrazone compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its synthesis, characterization, and biological activity based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 2-phenoxyacetohydrazide with diphenylmethanal. The characterization of this compound can be accomplished using various spectroscopic techniques including:

- Nuclear Magnetic Resonance (NMR)

- Infrared (IR) Spectroscopy

- Mass Spectrometry (MS)

- Ultraviolet-Visible (UV-Vis) Spectroscopy

These methods confirm the structural integrity and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The antimicrobial activity has been evaluated using methods such as the disk diffusion method.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Klebsiella pneumoniae | 12 |

| Proteus vulgaris | 14 |

The compound demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer studies. In vitro assays have revealed that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be 20 µM, suggesting potent anticancer properties .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets, leading to disruption of cellular functions. This compound may induce apoptosis in cancer cells through the activation of caspase pathways or by generating reactive oxygen species (ROS), which can lead to oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.